molecular formula C8H11N3O3 B1384182 3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid CAS No. 90091-19-3

3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid

Cat. No. B1384182
CAS RN: 90091-19-3
M. Wt: 197.19 g/mol
InChI Key: KLSOIGCJUZQUEI-UHFFFAOYSA-N
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Description

The compound “3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid” is a pyrimidine derivative . It has a molecular formula of C8H11N3O3 .


Synthesis Analysis

The synthesis of this compound involves a chemoselective aniline–chloropyrimidine coupling in a competing electrophilic environment . Another method involves the Mannich Reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The molecular weight is 197.191 Da .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be involved in the Mannich Reaction .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 419.7±47.0 °C at 760 mmHg, and a flash point of 207.6±29.3 °C . It has 6 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 105 Å2 .

Scientific Research Applications

Synthesis and Structural Studies

The scientific research on 3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid primarily involves its synthesis and structural analysis. Studies have explored the synthesis of various derivatives and their structural properties using techniques like X-ray crystallography, FT-IR, and NMR spectroscopy. These studies contribute significantly to understanding the molecular architecture and potential applications of these compounds in various fields, including pharmaceuticals and material science. For instance, Liu et al. (2014) conducted a comprehensive analysis of three uracil derivatives, showcasing their supramolecular architectures and hydrogen bonding interactions (Liu et al., 2014).

Molecular Docking and Synthesis Studies

Another area of focus has been the molecular docking and synthesis of derivatives. These studies are crucial for understanding how these compounds interact at the molecular level with various proteins and enzymes, which is vital for developing new drugs and therapeutic agents. Holam et al. (2022) explored the synthesis of specific derivatives and their affinity with CDK4 protein, indicating potential applications in cancer therapy and drug design (Holam et al., 2022).

Antitumor and Anti-inflammatory Properties

Research also indicates potential antitumor and anti-inflammatory properties of derivatives of this compound. For instance, studies have synthesized various derivatives and evaluated their in vitro antitumor activities, suggesting a potential role in cancer treatment. Similarly, anti-inflammatory properties have been observed in some derivatives, which could have implications in the development of new anti-inflammatory drugs (Xiong Jing, 2011), (Mokale et al., 2010).

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods and potential biological activities . More research is needed to fully understand its properties and potential applications.

properties

IUPAC Name

3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-4-5(2-3-6(12)13)7(14)11-8(9)10-4/h2-3H2,1H3,(H,12,13)(H3,9,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSOIGCJUZQUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292021
Record name 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid

CAS RN

90091-19-3
Record name NSC79670
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
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3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
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3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
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3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
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3-(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid

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